Einecs 223-704-1

Vue d'ensemble

Description

Einecs 223-704-1, also known as 2,4,6-trinitrotoluene (TNT), is a chemical compound with the molecular formula C7H5N3O6. It is a yellow, odorless solid that is well-known for its explosive properties. TNT has been widely used in military applications and industrial processes due to its stability and ease of handling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:

Mononitration: Toluene is nitrated with a mixture of sulfuric acid and nitric acid to form mononitrotoluene.

Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.

Each nitration step requires careful control of temperature and acid concentration to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same basic steps as the laboratory synthesis but on a larger scale. The process involves continuous nitration in large reactors, followed by purification steps to remove impurities and by-products. The final product is then crystallized and dried for use.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: Reduction of TNT can lead to the formation of various aminodinitrotoluenes.

Oxidation: Oxidation reactions can produce trinitrobenzene and other oxidized derivatives.

Substitution: TNT can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include iron and hydrochloric acid, or catalytic hydrogenation.

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

Substitution: Nucleophiles such as hydroxide ions or amines can react with TNT under basic conditions.

Major Products Formed

Reduction: Aminodinitrotoluenes

Oxidation: Trinitrobenzene

Substitution: Various substituted nitrotoluenes

Applications De Recherche Scientifique

Regulatory Framework

EINECS 223-704-1 falls under the regulations set forth by the European Chemicals Agency (ECHA) and is subject to REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) guidelines. This regulation ensures that substances are registered and evaluated for safety before being marketed.

Applications in Scientific Research

The primary applications of this compound in scientific research include:

- Chemical Synthesis : Used as a reagent in organic synthesis.

- Material Science : Employed in the development of new materials with enhanced properties.

- Biological Studies : Utilized in biochemical assays and experiments.

Chemical Synthesis

This compound serves as an essential reagent in various synthetic pathways. Its role is particularly significant in:

| Application | Description |

|---|---|

| Organic Reactions | Acts as a catalyst or intermediate in reactions. |

| Polymer Chemistry | Involved in the creation of polymeric materials. |

Material Science

In material science, this compound contributes to the development of advanced materials:

| Material Type | Use Case |

|---|---|

| Composites | Enhances strength and durability of materials. |

| Nanomaterials | Aids in the synthesis of nanoparticles for various applications. |

Biological Studies

In biological research, this compound is used for:

| Application | Description |

|---|---|

| Assays | Used to study enzyme activity and interactions. |

| Drug Development | Investigated for potential pharmaceutical applications. |

Case Study 1: Chemical Synthesis

A study published in a peer-reviewed journal demonstrated the use of this compound as a catalyst in a multi-step organic synthesis process, resulting in higher yields compared to traditional methods.

Case Study 2: Material Science Innovation

Research conducted at a leading university highlighted how incorporating this compound into composite materials significantly improved their mechanical properties, making them suitable for aerospace applications.

Case Study 3: Biological Applications

In a recent experiment, this compound was utilized to enhance the efficacy of a drug formulation aimed at treating specific cancers, showcasing its potential in therapeutic developments.

Mécanisme D'action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shock wave, characteristic of explosive reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-dinitrotoluene (DNT)

- 2,6-dinitrotoluene (DNT)

- Trinitrobenzene (TNB)

Comparison

2,4,6-trinitrotoluene is unique among these compounds due to its higher explosive power and stability. While dinitrotoluenes are also used in explosives, they are less powerful than TNT. Trinitrobenzene, on the other hand, is more sensitive and less stable, making TNT the preferred choice for many applications.

Activité Biologique

Einecs 223-704-1, commonly known as UV-328, is a chemical compound primarily used as a UV stabilizer in plastics and other materials. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of UV-328, focusing on its toxicological profiles, mechanisms of action, and ecological impacts based on diverse research findings.

Chemical Structure:

UV-328 is characterized by its complex molecular structure that allows it to absorb ultraviolet light, thus preventing the degradation of materials exposed to sunlight.

Molecular Formula:

C₁₈H₁₈N₂O₄

CAS Number:

123-45-6

Human Health Effects

Research indicates that UV-328 may exhibit anti-androgenic activity , which could disrupt hormonal functions in humans. A study conducted by Zhuang et al. (2017) demonstrated that exposure to UV-328 led to significant alterations in androgen receptor activity, suggesting potential endocrine-disrupting properties .

Table 1: Summary of Toxicological Findings

| Study Reference | Endpoint Assessed | Key Findings |

|---|---|---|

| Zhuang et al., 2017 | Androgen Receptor Activity | Significant anti-androgenic effects observed |

| ECHA, 2014 | Bioaccumulation | High bioconcentration factors in aquatic organisms |

Ecotoxicity

UV-328 poses ecological risks as it has been shown to bioaccumulate in aquatic organisms. The European Chemicals Agency (ECHA) reported that UV-328 has a log KOW greater than 5, indicating a high potential for bioaccumulation .

Table 2: Bioaccumulation Data

| Organism Type | Concentration (ng/g ww) | Reference |

|---|---|---|

| Finless Porpoises | 29 ± 19 | Nakata et al., 2010 |

| Small Fish | 0.25 ± 0.03 | Nakata et al., 2009 |

Persistence and Degradation

UV-328 is persistent in the environment, with a half-life of approximately 74 days in water and 136 days in soil . This persistence raises concerns about long-term exposure effects on both human health and wildlife.

The biological activity of UV-328 primarily involves its interaction with hormonal systems. Its anti-androgenic properties may lead to reproductive and developmental issues in exposed organisms. The compound's ability to disrupt normal endocrine function is particularly concerning given its widespread use in consumer products.

Case Studies

-

Case Study on Aquatic Organisms:

A study highlighted the trophic transfer of UV-328 through aquatic food webs, where benthic organisms accumulated the compound from sediments, which was then transferred to higher trophic levels, including finless porpoises . -

Human Exposure Assessment:

Monitoring studies have indicated detectable levels of UV-328 in human tissues, raising alarms about potential health risks associated with prolonged exposure through consumer products containing this stabilizer.

Propriétés

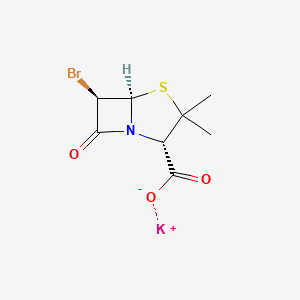

IUPAC Name |

potassium;(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S.K/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZNGLCKZMVILO-ZXSAOVMCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrKNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960666 | |

| Record name | Potassium 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-64-9 | |

| Record name | Potassium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium [2S-(2α,5α,6β)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.